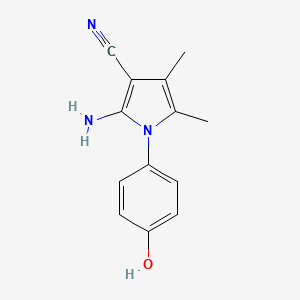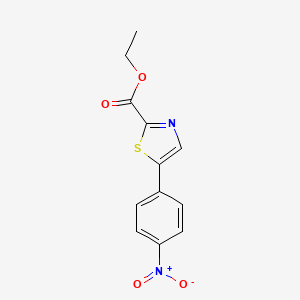
1-(4-Bromo-3,5-dimethoxyphenyl)ethan-1-one
Descripción general
Descripción
1-(4-Bromo-3,5-dimethoxyphenyl)ethan-1-one is a chemical compound with the molecular formula C10H11BrO3 . It is an impurity of Terbutaline, which is a β-Adrenergic receptor agonist and could be used as a bronchodilator agent .
Synthesis Analysis
The synthesis of this compound involves several steps starting from 4-bromo-2,5-dimethoxybenzaldehyde . The steps include a Grignard reaction using methylmagnesium bromide, oxidation (e.g., using pyridinium chlorochromate (PCC)), α-bromination, reaction with hexamethylenetetramine, and acid hydrolysis .Molecular Structure Analysis
The molecular structure of this compound features methoxy substituents at the 2- and 5-position of the ring, as well as a bromine at the 4-position . A ketone group is present at the beta (β) position from the functional amine group connected to the alpha (α) carbon .Mecanismo De Acción
Target of Action
It is a beta keto analogue of the controlled substance 2c-b (2,5-dimethoxy-4-bromophenethylamine), which is known to have psychoactive effects . Therefore, it is plausible that this compound may interact with similar targets as 2C-B, potentially affecting the central nervous system.
Mode of Action
The exact mode of action of 1-(4-Bromo-3,5-dimethoxyphenyl)ethan-1-one is not well-studied. As a structural analogue of 2C-B, it may share similar interactions with its targets. 2C-B is known to act as a partial agonist at the 5-HT2A serotonin receptor, which plays a key role in the regulation of mood, cognition, and perception .
Biochemical Pathways
Result of Action
Related compounds have been reported to produce analgesia, numbness, and reduction of physical feeling , suggesting that this compound might have similar effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Bromo-3,5-dimethoxyphenyl)ethan-1-one is a relatively stable compound and can be used in a variety of reactions. It is also soluble in organic solvents and can be stored for long periods of time. However, it can be hazardous if not handled properly and should be used with caution.
Direcciones Futuras
May include further research into its potential biochemical and physiological effects, as well as its use in the synthesis of various biologically active compounds. Additionally, further research into its use as a reagent in various reactions may yield new and improved synthetic methods. Finally, its use in the synthesis of various heterocyclic compounds may lead to the discovery of new and improved compounds with potential therapeutic applications.
Aplicaciones Científicas De Investigación
1-(4-Bromo-3,5-dimethoxyphenyl)ethan-1-one is widely used in scientific research as a reagent for the synthesis of various compounds. It has been used in the synthesis of β-lactam antibiotics, quinolines, and other heterocyclic compounds. It has also been used in the synthesis of various biologically active compounds such as inhibitors of the enzyme acetylcholinesterase, which plays an important role in the nervous system.
Análisis Bioquímico
Biochemical Properties
It is known that related substances like 4-bromo-2,5-dimethoxyphenethylamine have been studied in various species, including humans. These findings are significant for pharmacology and toxicology, offering insights into how such compounds are metabolized in the body.
Cellular Effects
A compound C9, which is a derivative of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide, has been shown to induce cellular apoptosis and inhibit the phosphorylation of FGFR1, PLCγ1, and ERK in a dose-dependent manner .
Molecular Mechanism
It is known that related substances like 4-bromo-2,5-dimethoxyphenethylamine have psychoactive effects in humans .
Temporal Effects in Laboratory Settings
It is known that there is potential for artificial formation of 1-(4-bromo-2,5-dimethoxyphenyl)ethanone and a pyrazine dimer when employing gas chromatography-mass spectrometry (GC-MS) analysis .
Dosage Effects in Animal Models
It is known that related substances like 4-bromo-2,5-dimethoxyphenethylamine have a dosage range of 4–10 mg and a duration of 8–12 hours .
Metabolic Pathways
Propiedades
IUPAC Name |
1-(4-bromo-3,5-dimethoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-6(12)7-4-8(13-2)10(11)9(5-7)14-3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZNTURMLBZGLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)OC)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(3-Chloro-4-fluorophenyl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2457857.png)
![2,3-dimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B2457858.png)


![N'-(4-fluorophenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2457864.png)
![2-(2-(Dimethylamino)ethyl)-1-(3-ethoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2457867.png)
![N-(2,4-dimethoxyphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2457868.png)

